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Compound of Interest

Compound Name: 1-Chloro-4-(2-methylallyl)benzene

Cat. No.: B1607111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Chloro-4-(2-
methylallyl)benzene, a halogenated aryl-substituted alkene of interest in synthetic and
medicinal chemistry. Due to the limited availability of public experimental spectra, this
document presents predicted data based on established spectroscopic principles and data
from analogous compounds. The guide also outlines the standard experimental protocols for
obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Chloro-4-(2-
methylallyl)benzene. These predictions are derived from the analysis of its chemical structure,
which includes a para-substituted chlorobenzene ring and a 2-methylallyl group.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~7.25 d 2H Aromatic (H-2, H-6)
~7.10 d 2H Aromatic (H-3, H-5)
~4.85 s 1H Vinylic (=CHz2)
~4.80 S 1H Vinylic (=CHz)
~3.30 s 2H Allylic (-CHz-)
~1.75 s 3H Methy! (-CHs)

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

~145 Quaternary Allylic (=C(CHs)z2)
~139 Aromatic (C-4)

~132 Aromatic (C-1)

~130 Aromatic (C-3, C-5)

~128 Aromatic (C-2, C-6)

~112 Vinylic (=CHz)

~45 Allylic (-CH-2)

~22 Methyl (-CHs3)

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2970-2910 Medium Aliphatic C-H Stretch
~1650 Medium C=C Stretch (Alkene)
~1600, ~1490 Strong C=C Stretch (Aromatic)
~1090 Strong C-CI Stretch (Aromatic)
~890 Strong =CH2 Out-of-Plane Bend

p-Substituted Benzene C-H

~820 Strong
Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment lon
166/168 [M]* (Molecular lon)
151/153 [M - CHs]*

131 M- CI*

128 [M - HCI - H]*

115 [CoH7]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a
more modern Bruker Avance (e.g., 400 MHz), is employed for both *H and 3C NMR analysis.
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Sample Preparation: Approximately 5-10 mg of 1-Chloro-4-(2-methylallyl)benzene is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard
5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard (O ppm).

'H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 90°, a
spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient
number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled
pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer is utilized for this analysis.

Sample Preparation (Neat Liquid): As 1-Chloro-4-(2-methylallyl)benzene is a liquid at room
temperature, the spectrum is conveniently recorded as a neat liquid. A small drop of the
sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates, forming a thin capillary film. Alternatively, a single drop can be placed on the crystal of
an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is
recorded first. The sample is then placed, and the sample spectrum is acquired. Typically, 16
to 32 scans are co-added at a resolution of 4 cm~* over the mid-infrared range (4000-400
cm™1).

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

2.3. Mass Spectrometry (MS)
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e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation, is used. An electron ionization (El) source is standard
for the analysis of relatively small, volatile organic molecules.

o Sample Introduction: A dilute solution of 1-Chloro-4-(2-methylallyl)benzene in a volatile
solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC is
equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based
column) to separate the analyte from any impurities.

 |onization: As the analyte elutes from the GC column, it enters the ion source of the mass
spectrometer. In the EI source, the molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer),
which separates them based on their mass-to-charge ratio (m/z).

o Detection and Data Processing: The detector records the abundance of each ion, and a
mass spectrum is generated by plotting the relative intensity of the ions as a function of their
m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Chloro-4-(2-methylallyl)benzene.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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